molecular formula C13H10FNO3 B2353719 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene CAS No. 79807-98-0

1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene

Cat. No.: B2353719
CAS No.: 79807-98-0
M. Wt: 247.225
InChI Key: IKCOZAPCQQWBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene is an aromatic compound with the molecular formula C13H10FNO3 It is characterized by the presence of a fluorophenyl group, a methoxy group, and a nitro group attached to a benzene ring

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-4-10(5-7-11)9-18-13-3-1-2-12(8-13)15(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCOZAPCQQWBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-[(4-fluorophenyl)methoxy]benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 1-[(4-Fluorophenyl)methoxy]-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing conditions applied.

Scientific Research Applications

1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene is an aromatic compound with the molecular formula C13H10FNO3C_{13}H_{10}FNO_3, characterized by a fluorophenyl group, a methoxy group, and a nitro group attached to a benzene ring. It has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex organic molecules. It can be synthesized through the nitration of 1-[(4-fluorophenyl)methoxy]benzene, typically using concentrated sulfuric and nitric acids under controlled temperatures to ensure the nitro group is selectively introduced at the desired position on the benzene ring.

Biology The compound is investigated for its potential biological activity and interactions with biological molecules.

Medicine this compound is explored for potential use in drug development, specifically in the design of new pharmaceuticals.

Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst. The major product of this reaction is 1-[(4-Fluorophenyl)methoxy]-3-aminobenzene.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as sodium methoxide or potassium tert-butoxide. The products vary depending on the nucleophile used.
  • Oxidation: Although less common due to the stability of the nitro group, the compound can undergo oxidation reactions using strong oxidizing agents like potassium permanganate, with the products depending on the specific oxidizing conditions applied.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)methoxy]-2-nitrobenzene
  • 1-[(4-Fluorophenyl)methoxy]-4-nitrobenzene
  • 1-[(4-Chlorophenyl)methoxy]-3-nitrobenzene

Uniqueness: 1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene is unique due to the specific positioning of the fluorophenyl, methoxy, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene, also referred to as a nitrobenzene derivative, has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a nitro group attached to a benzene ring substituted with a methoxy group and a fluorophenyl group. The presence of the fluorine atom is believed to enhance its biological activity by influencing molecular interactions and stability.

This compound exhibits its biological effects through several mechanisms:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MCF7 (breast carcinoma), and K562 (leukemia) cells. The mechanism involves the induction of apoptosis, which is mediated by the activation of caspases and disruption of mitochondrial function .
  • Inhibition of Kinases : Studies indicate that this compound can inhibit key signaling pathways involved in cell proliferation. For instance, it has been shown to inhibit the ERK1/2 pathway, which is crucial for cell cycle progression and survival .
  • Molecular Interactions : The nitro group in the structure is essential for its biological activity, as it participates in hydrogen bonding with specific protein residues, enhancing its binding affinity to target proteins involved in cancer progression .

Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung carcinoma)8.107Antiproliferative
MCF7 (Breast carcinoma)0.17 - 0.67Induces apoptosis
K562 (Leukemia)7.4Selective inhibition

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of nitrobenzene compounds can exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 3.125 µg/mL, demonstrating their potential as effective antimicrobial agents .

Case Studies and Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity in In Vitro Studies : A study involving the evaluation of various nitrobenzene derivatives found that this compound exhibited superior cytotoxicity compared to other analogs when tested against multiple cancer cell lines .
  • Apoptosis Induction : Research has shown that treatment with this compound leads to increased levels of cleaved caspases, indicating that it effectively induces apoptosis in sensitive cancer cells .
  • Potential for Drug Development : Given its promising biological activity, there is ongoing research into developing this compound as a lead candidate for new anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells positions it as a valuable candidate for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.